molecular formula C14H11N3O B1525055 N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide CAS No. 1270779-75-3

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

Cat. No. B1525055
CAS RN: 1270779-75-3
M. Wt: 237.26 g/mol
InChI Key: GEROMJDSMDHRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and phenyl precursors. The exact method would depend on the specific reactions used to introduce the cyano and carboxamide groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyano group, and the carboxamide group. Each of these functional groups has distinct reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in various solvents .

Scientific Research Applications

Biological Activity

“N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” derivatives are known for their wide range of biological activities. They exhibit antibacterial and antifungal properties , which are crucial in the development of new medications. Additionally, they have been found to have regulating activities for plant protection in agriculture, making them valuable in the field of agrochemistry .

Analytical Chemistry Applications

These compounds have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . Their ability to form stable complexes with metal ions is utilized in various analytical techniques, including colorimetric sensors and ion-selective electrodes .

Environmental Control

In environmental control, “N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” derivatives serve as ion-selective electrodes . They are employed in the monitoring and detection of specific ions within environmental samples, aiding in the assessment of pollution levels and the maintenance of ecological balance .

Chemosensor Development

These compounds are used in the development of chemosensors for anions such as F− , CN− , OAc− , etc. The high sensitivity and selectivity of these chemosensors make them ideal for applications in environmental monitoring and public health safety .

Potentiometric Sensor for Heavy Metals

The derivatives of “N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide” are also used as potentiometric sensors for heavy metals. This application is particularly important in the field of analytical chemistry, where precise measurements of metal ion concentrations are required .

Synthesis of Heterocyclic Scaffolds

Lastly, these compounds are utilized in the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins . This application is significant in pharmaceutical research, where these scaffolds are the basis for the development of various therapeutic agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, dust formation should be avoided. If it’s a liquid, it should not be ingested or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROMJDSMDHRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.